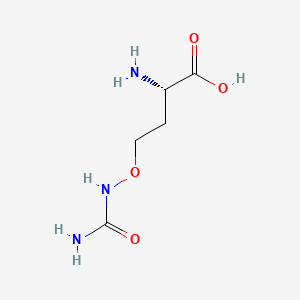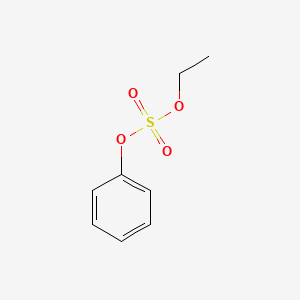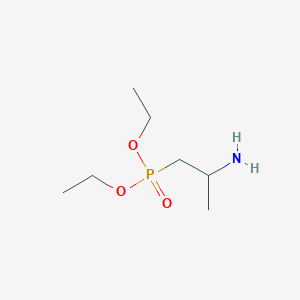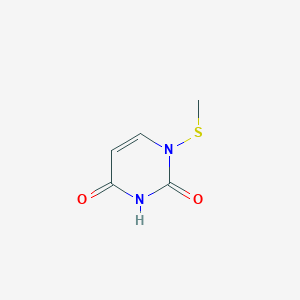![molecular formula C21H13N3O B14653348 2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one CAS No. 51278-49-0](/img/structure/B14653348.png)
2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one typically involves the reaction of quinoline derivatives with acenaphthenequinone. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. For instance, a common method involves the use of a palladium catalyst in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce hydrazine derivatives .
Applications De Recherche Scientifique
2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinolin-2-one
- Acenaphthenequinone
- Quinoline N-oxide
Comparison
Compared to similar compounds, 2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one exhibits unique properties due to the presence of both quinoline and acenaphthenequinone moieties. This dual structure allows for a broader range of chemical reactions and potential applications. Additionally, its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
51278-49-0 |
|---|---|
Formule moléculaire |
C21H13N3O |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
2-(quinolin-2-ylhydrazinylidene)acenaphthylen-1-one |
InChI |
InChI=1S/C21H13N3O/c25-21-16-9-4-7-14-6-3-8-15(19(14)16)20(21)24-23-18-12-11-13-5-1-2-10-17(13)22-18/h1-12H,(H,22,23) |
Clé InChI |
QLEVXQJGTLJUQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)NN=C3C4=CC=CC5=C4C(=CC=C5)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)










![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)

